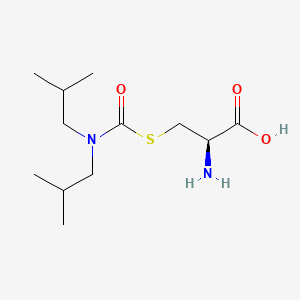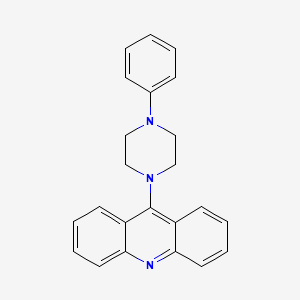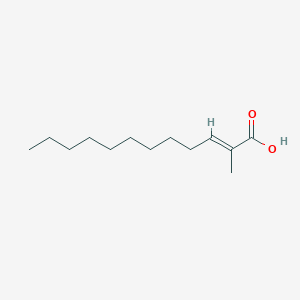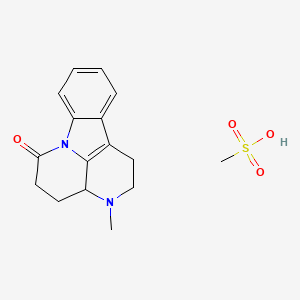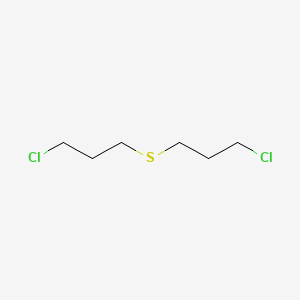
Propane, 1,1'-thiobis(3-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1’-thiobis(3-chloro-) is a chemical compound with the molecular formula C₆H₁₂Cl₂S and a molecular weight of 187.13 g/mol . . This compound is characterized by the presence of two 3-chloropropyl groups attached to a sulfur atom, forming a sulfide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane, 1,1’-thiobis(3-chloro-) can be synthesized through the reaction of 3-chloropropanol with thionyl chloride, followed by the reaction with sodium sulfide. The reaction conditions typically involve:
Reaction of 3-chloropropanol with thionyl chloride: This step converts 3-chloropropanol to 3-chloropropyl chloride.
Reaction with sodium sulfide: The 3-chloropropyl chloride is then reacted with sodium sulfide to form Propane, 1,1’-thiobis(3-chloro-).
Industrial Production Methods
The industrial production of Propane, 1,1’-thiobis(3-chloro-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,1’-thiobis(3-chloro-) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are usually performed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hydroxypropyl sulfide, 3-aminopropyl sulfide, or 3-mercaptopropyl sulfide.
Oxidation Reactions: The major products include sulfoxides and sulfones, such as bis(3-chloropropyl) sulfoxide and bis(3-chloropropyl) sulfone.
Applications De Recherche Scientifique
Propane, 1,1’-thiobis(3-chloro-) has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Propane, 1,1’-thiobis(3-chloro-) involves its ability to undergo substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules. For example, in biological systems, it may interact with proteins or enzymes, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3-chloropropyl) ether: Similar in structure but contains an ether linkage instead of a sulfide linkage.
Bis(3-chloropropyl) disulfide: Contains a disulfide linkage instead of a single sulfide linkage.
Bis(3-chloropropyl) sulfone: Contains a sulfone group instead of a sulfide linkage.
Uniqueness
Propane, 1,1’-thiobis(3-chloro-) is unique due to its specific sulfide linkage, which imparts distinct chemical reactivity and properties compared to similar compounds. Its ability to undergo both substitution and oxidation reactions makes it a versatile compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
55882-21-8 |
|---|---|
Formule moléculaire |
C6H12Cl2S |
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
1-chloro-3-(3-chloropropylsulfanyl)propane |
InChI |
InChI=1S/C6H12Cl2S/c7-3-1-5-9-6-2-4-8/h1-6H2 |
Clé InChI |
VDTHWBLOSZIMMN-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
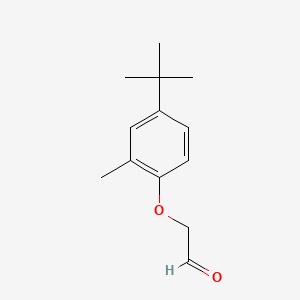
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
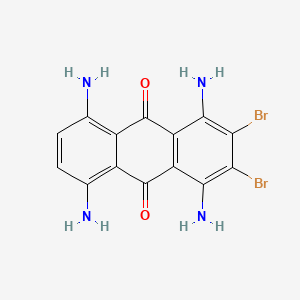
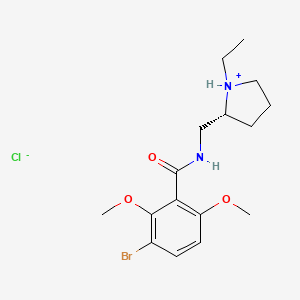

![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

